Home > Products > Screening Compounds P40356 > Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) - 1193347-53-3

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

Catalog Number: EVT-3531882
CAS Number: 1193347-53-3
Molecular Formula: C28H43N9O8
Molecular Weight: 633.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a synthetic cyclic peptide designed as an analog of the Arg-Gly-Asp (RGD) sequence. The RGD motif is found in various extracellular matrix proteins, including fibronectin, vitronectin, and fibrinogen, playing a crucial role in cell adhesion and signaling by interacting with integrin receptors on cell surfaces [ [], [] ].

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) exhibits a high affinity for the αvβ3 integrin, a receptor overexpressed in many tumor types and involved in angiogenesis [ [], [], [] ]. This selectivity makes the peptide a valuable tool in scientific research, particularly in developing targeted therapies and imaging agents for cancer and other diseases.

Cyclo[Arg-Gly-Asp-D-Tyr-Lys(PZ)]

Compound Description: This cyclic RGD analog features a Lys residue modified with a pyrazolyl group (PZ = 3,5-Me2-pz(CH2)2N((CH2)3COOH)(CH2)2NH2). This modification allows for radiolabeling with [99mTc(CO)3(H2O)3]+, facilitating its use in imaging studies targeting the αvβ3 integrin receptor. In vitro and in vivo studies demonstrated its high radiolabeling yield, specific binding to the αvβ3 receptor, and rapid clearance from the body. []

Relevance: This compound shares the cyclic structure and the core RGD sequence with Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). The primary difference lies in replacing Ala with Gly and incorporating a pyrazolyl group for radiolabeling. []

Cyclo(Arg-Gly-Asp-d-Tyr-Lys) (cRGDyK)

Compound Description: This cyclic pentapeptide, often abbreviated as cRGDyK, is a well-established ligand for targeting the αvβ3 integrin receptor. Studies frequently utilize cRGDyK as a model compound for evaluating novel radiolabeling techniques and investigating integrin-targeting strategies. []

Relevance: This compound shares the cyclic structure and the RGD motif with Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). The key difference lies in replacing Ala with Gly, reflecting a minor structural modification within the cyclic peptide backbone. []

Cyclo(-Arg(Mtr)-Gly-Asp(But)-Ser(But)-Lys(Boc)-)

Compound Description: This cyclic pentapeptide incorporates several protecting groups (Mtr, But, Boc) on the Arg, Asp, Ser, and Lys side chains, respectively. This compound was designed as a conformationally constrained analog of the fibronectin adhesion domain, aiming to elucidate the structural features contributing to its biological activity. []

Relevance: Although lacking the complete RGD sequence, this compound shares the cyclic structure and features the Arg-Gly-Asp motif, similar to Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). The key differences include substituting D-Tyr with Ser, replacing Ala with Gly, and incorporating protecting groups for conformational constraint and synthetic purposes. []

Cyclo(MePhe-Leu-Asp-Val-d-Arg-d-Arg) (ZD7349)

Compound Description: This cyclic hexapeptide, known as ZD7349, acts as a potent and selective inhibitor of very late antigen-4 (VLA-4, α4β1 integrin). It effectively blocks VLA-4-mediated cell adhesion and demonstrates efficacy in animal models of inflammation. Notably, ZD7349 displays favorable properties for depot formulation, a desirable characteristic for therapeutic development. []

Relevance: While not directly containing the RGD motif, ZD7349 belongs to a broader class of cyclic peptides designed for integrin targeting, similar to Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). Both compounds share a cyclic structure and incorporate D-amino acids (D-Tyr in the target compound, D-Arg in ZD7349) to enhance stability and potentially improve pharmacokinetic properties. []

Overview

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a cyclic peptide that consists of five amino acids: arginine, alanine, aspartic acid, D-tyrosine, and lysine. This compound is notable for its cyclic structure, which enhances its stability and resistance to enzymatic degradation compared to linear peptides. Such properties make it valuable in various scientific and medical applications, particularly in the fields of biochemistry and pharmacology .

Source

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is synthesized through chemical methods rather than being derived from natural sources. It can be produced using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and structure of the peptide .

Classification

This compound falls under the category of cyclic peptides, which are characterized by a closed-loop structure formed by covalently linking the N-terminus and C-terminus of the peptide chain. It is classified as a bioactive peptide due to its potential interactions with biological receptors and its applications in drug development .

Synthesis Analysis

Methods

The synthesis of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Coupling: Each amino acid is sequentially added to a resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
  2. Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid.
  3. Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminal and C-terminal amino acids, often under high-dilution conditions to minimize unwanted intermolecular reactions .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and concentration of reagents. Analytical techniques like high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of the synthesized peptide .

Molecular Structure Analysis

Structure

The molecular formula of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is C28H43N7O6C_{28}H_{43}N_{7}O_{6}, with a molecular weight of approximately 633.70 g/mol. The cyclic structure contributes to its conformational stability, allowing it to maintain a specific three-dimensional shape essential for biological activity.

Data

The compound features specific functional groups characteristic of its amino acid constituents, including:

  • Arginine: Contains a guanidinium group contributing to its positive charge.
  • Aspartic Acid: Contains a carboxyl group that imparts acidity.
  • D-Tyrosine: A variant of tyrosine that retains similar properties but is resistant to enzymatic degradation.
  • Lysine: Features an amino group that can interact with various biological targets .
Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) can participate in several chemical reactions:

  • Oxidation: The D-tyrosine residue can be oxidized to form dityrosine or other oxidative products.
  • Reduction: If disulfide bonds are present, they can be reduced to free thiols.
  • Substitution: The peptide can be modified with fluorescent dyes or biotinylation reagents under mild conditions .

Technical Details

Common reagents used in these reactions include:

  • Oxidation agents: Hydrogen peroxide or similar compounds.
  • Reduction agents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution reagents: Various labeling agents tailored for specific applications .
Mechanism of Action

The mechanism of action for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) primarily involves its interaction with cell surface receptors. The cyclic structure enhances binding affinity and specificity towards integrins, which are crucial for various cellular processes such as adhesion, migration, and signaling. This interaction can modulate cellular pathways depending on the biological context and target receptors involved .

Physical and Chemical Properties Analysis

Physical Properties

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is generally soluble in polar solvents such as water and methanol due to its hydrophilic amino acid composition. Its cyclic nature contributes to a higher melting point compared to linear peptides.

Chemical Properties

The stability of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) against enzymatic degradation makes it suitable for therapeutic applications. Its reactivity profile allows it to participate in modifications that enhance its bioactivity or facilitate detection in various assays .

Applications

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) has diverse applications across several scientific fields:

  • Biochemistry: Used as a model compound for studying peptide cyclization and stability.
  • Cell Biology: Investigated for roles in cell signaling and receptor interactions.
  • Pharmacology: Explored as a potential therapeutic agent due to its bioactivity and stability.
  • Material Science: Employed in developing peptide-based materials and biosensors .
Structural and Functional Context of Cyclic Pentapeptides in Integrin-Targeted Research

Structural Basis of c(RADyK) in Mimicking RGD Motifs

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) [c(RADyK)] is a cyclic pentapeptide engineered to serve as a biologically inactive control for the integrin-targeting peptide c(RGDyK). Its primary structural distinction lies in the substitution of glycine (Gly) in the classical RGD (Arg-Gly-Asp) motif with alanine (Ala). This single-residue alteration significantly reduces its binding affinity for integrin αvβ3 while retaining the overall conformational framework of cyclic RGD peptides [3] [9]. The cyclization backbone, formed via amide bonding between the N- and C-termini, constrains the peptide into a rigid, β-turn-dominated structure essential for molecular recognition by integrins. This spatial arrangement positions the Arg-Ala-Asp triad similarly to Arg-Gly-Asp in active RGD peptides, yet computational studies reveal that the Ala-for-Gly swap disrupts optimal hydrogen-bonding networks and electrostatic interactions with key integrin residues (e.g., Asp218 and Arg214 in the β3 subunit) [10].

Table 1: Structural Characteristics of c(RADyK)

PropertyValueSignificance
Molecular FormulaC₂₈H₄₃N₉O₈ (free acid)Determines physicochemical properties (e.g., solubility, stability)
Molecular Weight633.70 g/mol (free acid)Impacts pharmacokinetics and synthetic yield
CAS NumberNot specified in sourcesUnique chemical identifier
SequenceCyclo(Arg-Ala-Asp-D-Tyr-Lys)Core RGD modification (Gly→Ala) defines control function
Cyclization TypeHead-to-tailEnhances conformational stability vs. linear analogs
Key Structural FeatureD-Tyr substitutionPrevents enzymatic degradation; stabilizes bioactive conformation

Role of D-Amino Acid Substitutions in Conformational Stability

The incorporation of D-tyrosine (D-Tyr) at position 4 in c(RADyK) is a strategic design element that profoundly enhances its metabolic stability and conformational rigidity. Unlike L-amino acids, D-enantiomers are resistant to proteolytic cleavage by endogenous peptidases, thereby extending the peptide’s half-life in biological environments [3] [9]. Molecular dynamics simulations of analogous cyclic RGD peptides demonstrate that D-Tyr stabilizes the β-turn conformation by restricting backbone dihedral angles (ϕ and ψ) within integrin-compatible ranges. This contrasts sharply with linear RGD variants, which exhibit excessive flexibility and frequent transitions between disordered states [10]. In c(RADyK), the D-Tyr side chain’s orientation further shields the Asp-Ala-Arg triad from solvent exposure, promoting hydrophobic interactions critical for maintaining the peptide’s topology. This design principle is validated by comparative studies showing that linear RAD peptides or L-Tyr-containing analogs exhibit >50% faster degradation in serum and reduced structural integrity [3] [7].

Table 2: Impact of D-Tyr Substitution on c(RADyK) Properties

ParameterD-Tyr-Containing c(RADyK)L-Tyr AnalogsFunctional Implication
Proteolytic ResistanceHighLowExtended half-life in vitro/in vivo
Conformational RigidityRMSD < 1.0 Å (MD simulations)RMSD > 2.5 ÅMaintains integrin-binding pose
Serum Half-life>6 hours<1 hourSuitable for prolonged experimental assays
Synthetic Yield~70–75% (after HPLC)ComparableCost-effective production

Biological Significance of Integrin αvβ3 Antagonism and Control Peptide Design

c(RADyK) is biologically characterized by its minimal binding to integrin αvβ3, making it an essential control peptide for validating the specificity of RGD-based diagnostics and therapeutics. Integrin αvβ3 is overexpressed in tumor vasculature and aggressive cancers (e.g., glioblastoma, breast cancer), where it drives angiogenesis and metastasis by binding ECM proteins via the RGD motif [2] [5] [7]. While antagonists like c(RGDyK) bind αvβ3 with nanomolar affinity (IC₅₀: 37.5–58.1 nM), c(RADyK)’s Ala substitution abolishes this interaction, evidenced by:

  • Competitive Binding Assays: c(RADyK) shows >100-fold weaker inhibition of ¹²⁵I-labeled c(RGDyK) binding to αvβ3 than unlabeled c(RGDyK) [3].
  • Imaging Studies: Near-infrared (NIR) probes like c(RGDyK)-Cy5.5 exhibit tumor-selective accumulation in αvβ3-positive xenografts, whereas c(RADyK)-based conjugates show negligible uptake, confirming target specificity [2] [7].
  • Mechanistic Studies: c(RADyK) is used to distinguish αvβ3-mediated effects from off-target actions in angiogenesis assays. For example, it fails to inhibit endothelial cell adhesion to vitronectin, a process blocked by c(RGDyK) [5].

Table 3: Functional Comparison of c(RADyK) with Active RGD Peptides

Featurec(RADyK)c(RGDyK)Biological Consequence
Integrin αvβ3 AffinityMicromolar (weak/no binding)Nanomolar (IC₅₀: 37.5–58.1 nM)Validates αvβ3-specific effects of RGD probes
Tumor Uptake (NIR)Background-levelHigh (TBR ≥ 3.0 at 2 h)Confirms target-specific imaging contrast
Angiogenesis InhibitionNoneSignificant (↓ microvessel density)Isblocks αvβ3-dependent signaling
Primary ApplicationNegative controlDiagnostic/therapeutic agentControls for off-target effects in RGD studies

The design rationale for c(RADyK) leverages structural mimicry without functional mimicry—retaining the RGD-like scaffold ensures comparable biodistribution to active peptides while the Ala mutation disrupts integrin engagement. This allows researchers to isolate αvβ3-specific phenomena in complex biological settings, such as distinguishing integrin-mediated tumor targeting from enhanced permeability and retention (EPR) effects in drug delivery studies [3] [7].

Concluding Remarks

c(RADyK)’s value lies in its precisely engineered structure-function relationship: the cyclic backbone and D-Tyr confer stability and RGD-like pharmacokinetics, while the Ala-for-Gly switch eliminates integrin binding. This balance makes it indispensable for mechanistic studies of αvβ3 biology and the development of RGD-based targeted therapies. Future refinements may explore additional modifications (e.g., polyethylene glycolylation) to optimize its pharmacokinetic profile for advanced control experiments.

Properties

CAS Number

1193347-53-3

Product Name

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

IUPAC Name

2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C28H43N9O8

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21+/m0/s1

InChI Key

FAILKIOFKCFNBU-NVYAHWSDSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.